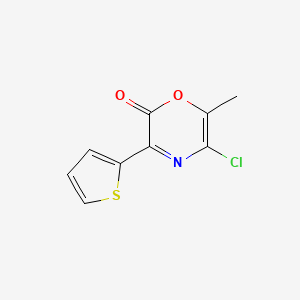
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one is a heterocyclic compound that features a unique combination of chlorine, methyl, and thiophene groups attached to an oxazinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorothiophene with methyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at elevated temperatures to facilitate the formation of the oxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and oxazinone rings allows for interactions with various biomolecules, potentially leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-6-methyl-3-(phenyl)-2H-1,4-oxazin-2-one: Similar structure but with a phenyl group instead of a thiophene ring.
5-Chloro-6-methyl-3-(pyridin-2-yl)-2H-1,4-oxazin-2-one: Contains a pyridine ring instead of a thiophene ring.
5-Chloro-6-methyl-3-(furan-2-yl)-2H-1,4-oxazin-2-one: Features a furan ring in place of the thiophene ring.
Uniqueness
The presence of the thiophene ring in 5-Chloro-6-methyl-3-(thiophen-2-yl)-2H-1,4-oxazin-2-one imparts unique electronic and steric properties, making it distinct from its analogs
Eigenschaften
CAS-Nummer |
142330-91-4 |
|---|---|
Molekularformel |
C9H6ClNO2S |
Molekulargewicht |
227.67 g/mol |
IUPAC-Name |
5-chloro-6-methyl-3-thiophen-2-yl-1,4-oxazin-2-one |
InChI |
InChI=1S/C9H6ClNO2S/c1-5-8(10)11-7(9(12)13-5)6-3-2-4-14-6/h2-4H,1H3 |
InChI-Schlüssel |
XAHAUCUWTQPTEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=O)O1)C2=CC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















